Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a chemical compound with the molecular formula C10H7Cl2N2NaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and sulphonate group, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves several steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring contributes to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate can be compared with other similar compounds, such as:
- 2,5-Dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid sodium salt
- 2,5-Dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the pyrazole ring and sulphonate group in this compound contributes to its distinct chemical and biological properties .
Biological Activity
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C22H16Cl2N5NaO6S2
- Molecular Weight : 604.418 g/mol
- CAS Number : 84434-54-8
The compound features a sulfonate group and multiple chlorine atoms, contributing to its reactivity and biological interactions.
This compound has been studied for its role as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). These enzymes are crucial in regulating the cell cycle, and their inhibition can lead to anti-proliferative effects in cancer cells .
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiproliferative Effects
The compound has also been evaluated for its anticancer potential. In vitro studies using HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed that this compound induces cell cycle arrest and apoptosis in these cancer cells. The IC50 values indicate potent activity at low concentrations .
Study on Anticancer Activity
In a recent study published in December 2024, this compound was synthesized alongside other heterocyclic compounds. The results demonstrated that nearly all synthesized compounds exhibited antimicrobial and antiproliferative activities. Specifically, the compound showed a strong inhibitory effect on the proliferation of HepG2 and MCF-7 cell lines with IC50 values in the micromolar range .
Comparative Analysis of Biological Activities
Properties
CAS No. |
41494-78-4 |
---|---|
Molecular Formula |
C10H7Cl2N2NaO4S |
Molecular Weight |
345.13 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate |
InChI |
InChI=1S/C10H8Cl2N2O4S.Na/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18;/h3-4H,2H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
JDWCANWCRQAFDV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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